molecular formula C14H10F2O B1608040 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone CAS No. 465514-59-4

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Cat. No.: B1608040
CAS No.: 465514-59-4
M. Wt: 232.22 g/mol
InChI Key: FABBJYCFWHNYGK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advancements in catalyst recovery and recycling contribute to the economic feasibility of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzoic acid.

    Reduction: Formation of 1-(2,6-difluorophenyl)-2-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with enzymes and receptors. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroacetophenone: Similar structure but lacks the phenyl group on the ethanone moiety.

    1-(4-Fluorophenyl)-2-phenyl-1-ethanone: Similar structure but with a single fluorine atom on the phenyl ring.

Uniqueness

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and interactions. This compound’s distinct structural features make it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABBJYCFWHNYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383252
Record name 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-59-4
Record name 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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